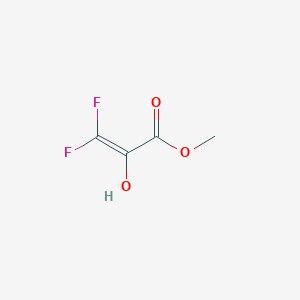
Yrspjslkogxicg-uhfffaoysa-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Yrspjslkogxicg-uhfffaoysa-” is a unique chemical entity with a complex structure It has garnered significant attention in various fields of scientific research due to its distinctive properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Yrspjslkogxicg-uhfffaoysa-” involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include the preparation of intermediate compounds, followed by their transformation into the final product through a series of chemical reactions. Common methods include:
One-step carbonization: This method involves the direct carbonization of precursor materials under controlled conditions to obtain the desired compound.
Two-step hydrothermal method: This approach includes an initial hydrothermal treatment followed by further chemical modifications to achieve high purity and yield.
Industrial Production Methods
Industrial production of “Yrspjslkogxicg-uhfffaoysa-” often employs scalable and cost-effective methods. These methods are designed to maximize yield and purity while minimizing environmental impact. Techniques such as hydrothermal carbonization and template methods are commonly used in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
“Yrspjslkogxicg-uhfffaoysa-” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by gaining electrons or hydrogen atoms, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Applications De Recherche Scientifique
“Yrspjslkogxicg-uhfffaoysa-” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of “Yrspjslkogxicg-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The detailed molecular mechanisms are still under investigation, with ongoing research aimed at elucidating the precise pathways involved .
Propriétés
Formule moléculaire |
C4H4F2O3 |
|---|---|
Poids moléculaire |
138.07 g/mol |
Nom IUPAC |
methyl 3,3-difluoro-2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C4H4F2O3/c1-9-4(8)2(7)3(5)6/h7H,1H3 |
Clé InChI |
YRSPJSLKOGXICG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


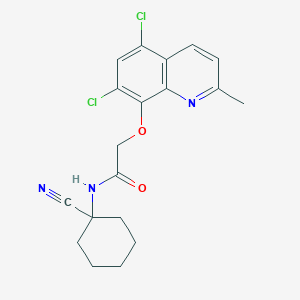
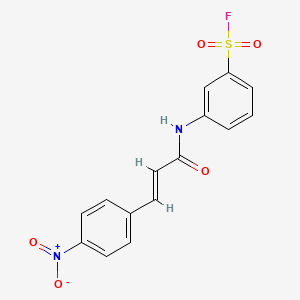

![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)
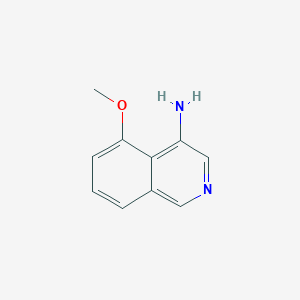
![((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine](/img/structure/B13353686.png)
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)

![N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide](/img/structure/B13353699.png)
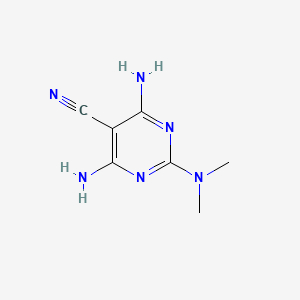
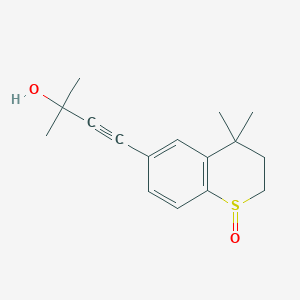

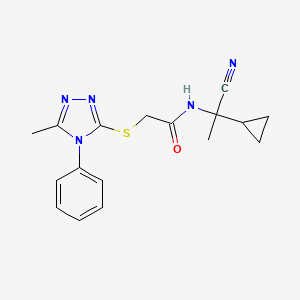
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13353742.png)
